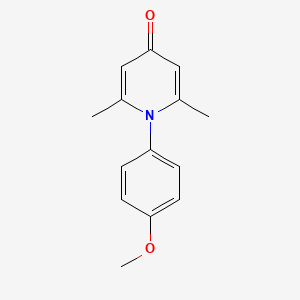
1-(4-methoxyphenyl)-2,6-dimethylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2,6-dimethylpyridin-4(1H)-one is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group attached to a dimethylpyridinone core
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-2,6-dimethylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxybenzene with an appropriate acyl chloride, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions and inhibition.
Industry: Its reactivity and stability make it useful in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)-2,6-dimethylpyridin-4(1H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed neuroprotective and anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2,6-dimethylpyridin-4(1H)-one can be compared to other similar compounds, such as:
1-(4-Methoxyphenyl)-1H-imidazole: This compound also features a methoxyphenyl group but differs in its core structure, leading to different reactivity and applications.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a methoxyphenyl group, but with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior, which can be tailored for various scientific and industrial applications.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-10-8-13(16)9-11(2)15(10)12-4-6-14(17-3)7-5-12/h4-9H,1-3H3 |
InChI Key |
PGGUHASYVJXGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



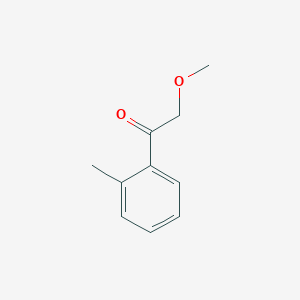
![3-(Benzylsulfanyl)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14874379.png)



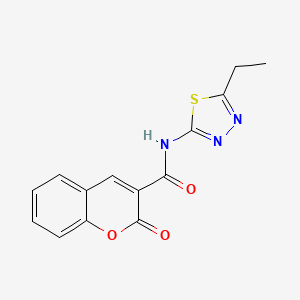
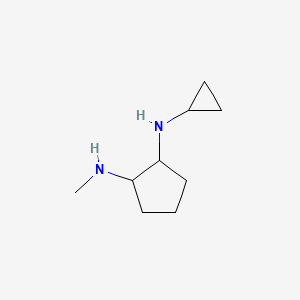
![[3-(3-Fluoro-4-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14874420.png)
![3-(1H-indol-3-ylacetyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14874428.png)
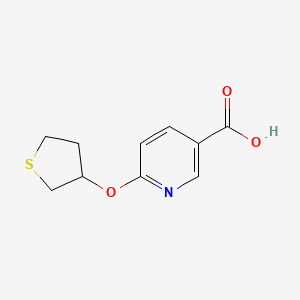

![N-cyclopentyl-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B14874449.png)

